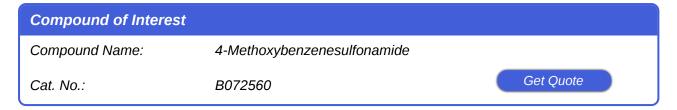


An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Methoxybenzenesulfonamide**. The document details its chemical identity, quantitative properties, and the experimental protocols for their determination, making it a valuable resource for professionals in research and development.

Core Physicochemical Data

4-Methoxybenzenesulfonamide, also known as p-methoxybenzenesulfonamide, is an aromatic sulfonamide that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Its structure consists of a benzene ring substituted with a methoxy group and a sulfonamide group at the para position.[4]

Table 1: Summary of Physicochemical Properties



Property	Value	Source(s)
Molecular Formula	C7H9NO3S	[1][4][5][6]
Molecular Weight	187.22 g/mol	[5][6]
CAS Number	1129-26-6	[1][5][6]
Appearance	White to off-white crystalline powder	[4][6]
Melting Point	111-115 °C	[5][6][7]
Boiling Point	352.2 ± 44.0 °C (Predicted)	[6]
рКа	10.26 ± 0.10 (Predicted)	[6]
Water Solubility	Slightly soluble	[1][6]
Solvent Solubility	Soluble in polar solvents like alcohols	[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. The following sections outline protocols for the synthesis of **4-Methoxybenzenesulfonamide** and the experimental determination of its acidity constant (pKa) and lipophilicity (log P).

This protocol is a generalized method for the synthesis of primary sulfonamides from the corresponding sulfonyl chloride. The synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with ammonia.

Materials and Reagents:

- · 4-Methoxybenzenesulfonyl chloride
- Ammonium hydroxide (concentrated solution)
- Dichloromethane (DCM) or other suitable organic solvent

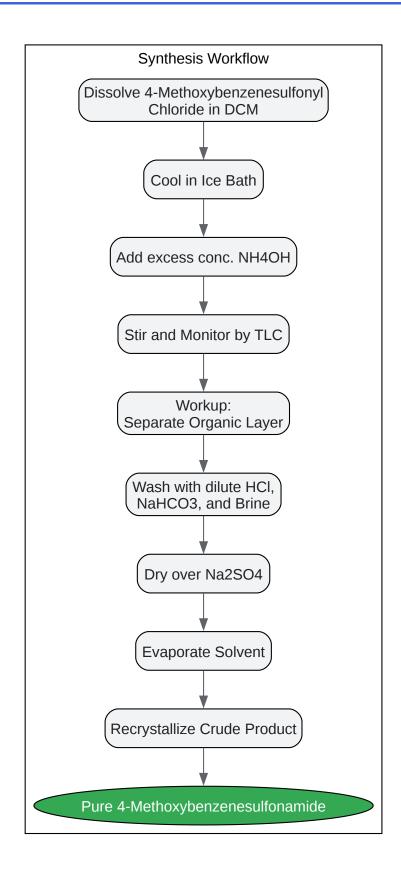


- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ice bath

Procedure:

- Reaction Setup: Dissolve 4-methoxybenzenesulfonyl chloride in a suitable organic solvent like dichloromethane in a round-bottomed flask. Cool the flask in an ice-water bath.
- Ammonolysis: While stirring vigorously, slowly add an excess of concentrated ammonium hydroxide to the cooled solution. The reaction is exothermic and should be controlled by the rate of addition and cooling.
- Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup Phase Separation: Transfer the reaction mixture to a separatory funnel. If a
 precipitate (ammonium chloride) is present, add water to dissolve it. Separate the organic
 layer.
- Washing: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally with brine. This removes unreacted starting materials and by-products.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Methoxybenzenesulfonamide**.





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Caption: General workflow for the synthesis of **4-Methoxybenzenesulfonamide**.



The dissociation constant (pKa) of sulfonamides can be determined using reverse-phase liquid chromatography coupled with a photodiode array (PDA) detector.[8][9] This method relies on the change in retention time or UV-Vis absorbance spectrum of the analyte as a function of the mobile phase pH.[10]

Materials and Equipment:

- High-Performance Liquid Chromatography (HPLC) system with a PDA detector.
- Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 μm).
- 4-Methoxybenzenesulfonamide standard.
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
- pH meter.

Procedure:

- Mobile Phase Preparation: Prepare a series of mobile phases consisting of a constant ratio of acetonitrile and aqueous buffer (e.g., 50:50 v/v). Each mobile phase should have a precisely measured pH.
- Sample Preparation: Prepare a stock solution of 4-Methoxybenzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) and dilute it with the mobile phase to an appropriate concentration.
- Chromatographic Analysis:
 - Equilibrate the C18 column with the first mobile phase (lowest pH).
 - Inject the sample solution and record the chromatogram and the PDA data (UV spectra at the peak maximum).

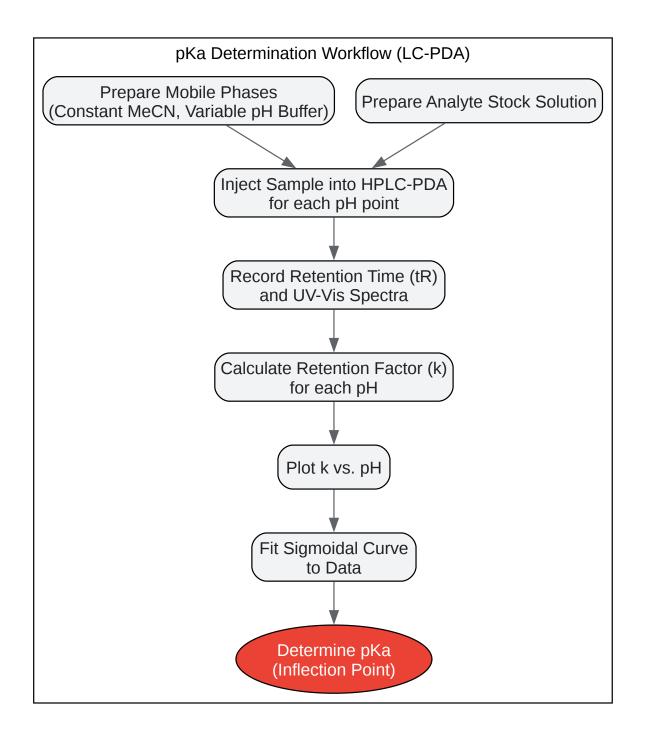
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- Repeat the injection for each mobile phase, incrementally increasing the pH.
- Data Acquisition: For each pH value, determine the retention factor (k) from the chromatogram. The retention factor is calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.
- Data Analysis:
 - Plot the retention factor (k) or the absorbance at a specific wavelength against the pH of the mobile phase.
 - Fit the resulting sigmoidal curve to a suitable equation (e.g., the Lochmüller-Carr equation) to calculate the pKa value. The pKa corresponds to the pH at the inflection point of the curve.





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Caption: Experimental workflow for pKa determination using the LC-PDA method.



The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity. It can be determined efficiently using reversed-phase high-performance liquid chromatography (RP-HPLC), which overcomes the difficulties of the traditional shake-flask method.[11] The method is based on the linear correlation between the logarithm of the retention factor (log k) and the log P value for a series of standard compounds.

Materials and Equipment:

- HPLC system with a UV detector.
- Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 μm).
- 4-Methoxybenzenesulfonamide.
- A series of standard compounds with known log P values.
- Methanol or Acetonitrile (HPLC grade).
- Aqueous buffer (e.g., 0.1% acetic acid or phosphate buffer at pH 7.4).[11]

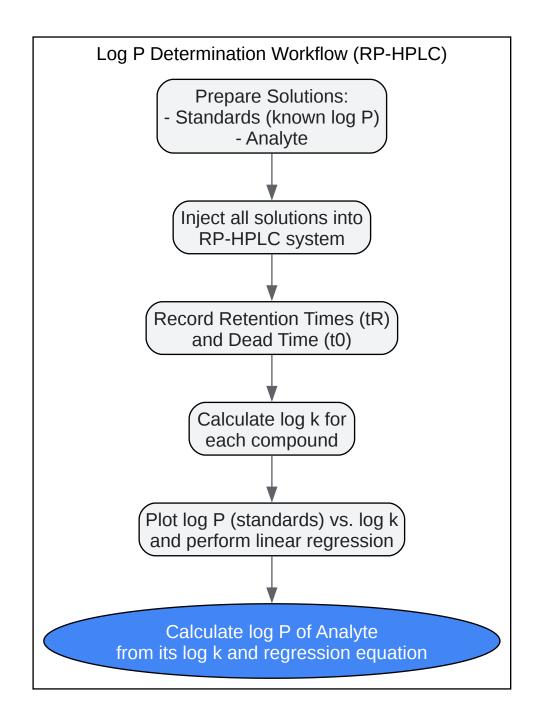
Procedure:

- Mobile Phase Preparation: Prepare an isocratic mobile phase, which is a mixture of organic solvent (methanol or acetonitrile) and aqueous buffer. The composition should be chosen to ensure reasonable retention times for all compounds. Degas the mobile phase before use.
 [11]
- Standard and Sample Preparation: Prepare individual solutions of 4 Methoxybenzenesulfonamide and each standard compound in the mobile phase or a suitable solvent.
- Chromatographic Analysis:
 - Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
 - Inject each standard solution and the sample solution separately.



- Record the retention time (t_R) for each compound. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
- Data Acquisition and Calculation:
 - \circ For each compound, calculate the retention factor k = (t R t 0) / t 0.
 - Calculate the logarithm of the retention factor (log k).
- Calibration and Determination:
 - Create a calibration curve by plotting the known log P values of the standard compounds against their corresponding experimental log k values.
 - Perform a linear regression on the data points. The equation will be in the form: log P = a * (log k) + b.
 - Using the experimentally determined log k value for 4-Methoxybenzenesulfonamide,
 calculate its log P using the regression equation.





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Caption: Workflow for the determination of log P via the RP-HPLC method.

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